3-tert-Butyl-2-hydroxybenzaldehyde

Description

Significance in Organic Synthesis and Functional Material Design

The utility of 3-tert-butyl-2-hydroxybenzaldehyde as a chemical intermediate is extensive. It functions as a crucial building block for creating a variety of other organic molecules. chemicalbook.com Researchers utilize it in the synthesis of substituted derivatives, such as 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde and 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde, which further expand the possibilities for developing complex molecular frameworks. sigmaaldrich.com

A primary application of this compound is in the synthesis of Salen-type Schiff base ligands. These ligands are formed through a condensation reaction between the aldehyde and various diamines. wikipedia.org The resulting Salen complexes, particularly when coordinated with metal ions, are highly valued in the design of functional materials and catalysts. The presence of the tert-butyl group enhances the solubility of the aldehyde in common organic solvents compared to unsubstituted salicylaldehyde (B1680747), which is a practical advantage in many synthetic procedures. Furthermore, derivatives of hydroxybenzaldehyde are being explored for creating advanced materials like hyper-cross-linked resins for environmental applications. acs.org

Overview of Current Research Domains and Foundational Applications

Current research involving this compound is prominently situated within the fields of coordination chemistry and catalysis. The compound is a key precursor for synthesizing Schiff bases, which are versatile ligands capable of forming stable complexes with a wide range of metal ions. researchgate.netsbmu.ac.ir These metal complexes are investigated for their catalytic properties, especially in the realm of asymmetric synthesis, where the development of chiral catalysts is a major goal. For example, it is used in the preparation of chiral Schiff base-titanium alkoxide catalysts for enantioselective chemical transformations. sigmaaldrich.com

The compound also serves as a foundational molecule for creating fluorescent probes and sensors. Its structural framework can be modified to produce molecules that exhibit changes in fluorescence upon binding to specific metal ions or other analytes, making it a valuable tool in analytical chemistry. Another area of application is in the development of antioxidant formulations for industrial products.

Fundamental Structural Features and Their Influence on Chemical Reactivity

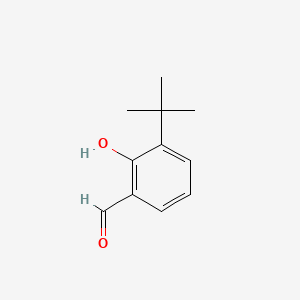

The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and a bulky tert-butyl group (-(CH₃)₃).

The relative positioning of the functional groups is critical. The hydroxyl and aldehyde groups are situated ortho to each other (at positions 2 and 1, respectively), which allows for the formation of a strong intramolecular hydrogen bond. This hydrogen bonding stabilizes the molecule and influences its physical properties and reactivity patterns. It is a defining characteristic of the ortho-hydroxybenzaldehyde family, contributing to their chelating abilities when reacting with metal ions.

The tert-butyl group at position 3 exerts significant steric and electronic effects. Its bulkiness can direct the course of chemical reactions by sterically hindering certain approaches to the molecule, which is a key factor in designing stereoselective catalysts. researchgate.net Electronically, the tert-butyl group is an electron-donating group, which influences the reactivity of the aromatic ring. The aldehyde group itself is susceptible to reduction to form an alcohol or oxidation to form a carboxylic acid, while the hydroxyl group and the aromatic ring can undergo various substitution reactions, making the compound a versatile platform for chemical modification.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROILLNJICXGZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394938 | |

| Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-65-2 | |

| Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes

The most prominent and efficient method for the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde involves the direct formylation of 2-tert-butylphenol (B146161).

Oxidative Formylation of 2-tert-Butylphenol Derivatives

A widely recognized and high-yielding method for the synthesis of this compound is the oxidative formylation of 2-tert-butylphenol. This approach utilizes paraformaldehyde as the formylating agent in the presence of magnesium chloride and a tertiary amine base, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

The high regioselectivity of the formylation at the position ortho to the hydroxyl group is attributed to the role of the magnesium ion. The reaction proceeds through the formation of a magnesium phenoxide intermediate. The magnesium ion is believed to chelate with the hydroxyl group of the phenol (B47542) and the incoming formaldehyde (B43269), creating a six-membered transition state. This chelation directs the electrophilic attack of the formaldehyde specifically to the ortho position, preventing the formation of the para isomer. orgsyn.orgmdma.ch The triethylamine acts as a base to facilitate the formation of the magnesium phenoxide.

The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis. The combination of magnesium chloride and triethylamine has proven to be a highly effective system for promoting ortho-formylation. orgsyn.orgmdma.ch The use of anhydrous reagents and an inert atmosphere is crucial to prevent side reactions and ensure high yields. The reaction is typically carried out at reflux temperature in THF for several hours. chemicalbook.com Electron-donating groups on the phenol ring, such as the tert-butyl group, generally favor the reaction, while electron-withdrawing groups can hinder it. orgsyn.org

The magnesium-mediated oxidative formylation of 2-tert-butylphenol is notable for its high yield and excellent regioselectivity. Reported yields for the synthesis of this compound using this method are as high as 90%. chemicalbook.com This high selectivity for the ortho-product is a significant advantage over other formylation methods like the Reimer-Tiemann or Duff reactions, which often result in a mixture of ortho and para isomers and generally provide lower yields when applied to phenols. The steric hindrance from the tert-butyl group at the 2-position further aids in directing the formylation to the 3-position.

Table 1: Synthesis of this compound via Oxidative Formylation

| Reactants | Catalyst/Base System | Solvent | Reaction Time | Yield | Reference |

| 2-tert-Butylphenol, Paraformaldehyde | Magnesium Chloride, Triethylamine | THF | 3 hours | 90% | chemicalbook.com |

Alternative and Emerging Synthetic Approaches

While the magnesium-mediated formylation is a well-established route, other methods have been explored for the synthesis of this compound and related salicylaldehydes.

Alkylation and Directed Formylation Strategies

An alternative conceptual approach involves a two-step process: the synthesis of the starting material, 2-tert-butylphenol, followed by a directed formylation at the 3-position. 2-tert-Butylphenol is commercially available and can be synthesized via the acid-catalyzed alkylation of phenol with isobutene. wikipedia.org

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. commonorganicchemistry.comnih.govbaranlab.org In the context of synthesizing this compound, this would involve the following conceptual steps:

Protection of the hydroxyl group: The hydroxyl group of 2-tert-butylphenol would first be protected with a suitable directing metalation group (DMG).

ortho-Lithiation: The protected 2-tert-butylphenol would then be treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The DMG would direct the deprotonation specifically to the ortho position (the 3-position).

Formylation: The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

Deprotection: Removal of the protecting group would yield the final product, this compound.

This strategy offers excellent control over regioselectivity, although it involves multiple steps.

Another directed formylation method is the Rieche formylation , which is suitable for electron-rich aromatic compounds. nih.govresearchgate.netmdpi.comwikipedia.org This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.comnih.govresearchgate.netmdpi.comwikipedia.org For 2-tert-butylphenol, the Lewis acid would likely chelate with the hydroxyl group, directing the formylation to the adjacent 3-position.

Table 2: Alternative Synthetic Strategies for this compound

| Strategy | Key Reagents | General Approach |

| Directed ortho-Metalation (DoM) | 2-tert-Butylphenol, Directing Group, n-BuLi, DMF | Protection of hydroxyl, ortho-lithiation directed by the protecting group, followed by formylation and deprotection. |

| Rieche Formylation | 2-tert-Butylphenol, Dichloromethyl methyl ether, TiCl₄/SnCl₄ | Lewis acid-catalyzed ortho-formylation of the electron-rich phenol. |

Principles of Green Chemistry in this compound Synthesis

The traditional synthesis of this compound often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. In response, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally benign synthetic routes. These approaches prioritize the use of safer solvents, renewable starting materials, and catalytic methods to enhance reaction efficiency and minimize environmental impact.

One notable green synthetic approach involves the direct formylation of 2-tert-butylphenol. A common method employs a mixture of magnesium chloride and paraformaldehyde in tetrahydrofuran (THF), followed by the addition of triethylamine. chemicalbook.com This reaction is heated to reflux and yields the desired product in high purity. chemicalbook.com While this method is effective, research is ongoing to replace solvents like THF with more environmentally friendly alternatives.

Another avenue of exploration in green synthesis is the use of aerial oxidation. For instance, processes have been developed for the aerial oxidation of related compounds in the presence of catalyst systems like TEMPO/Cu(I) amine complexes. google.com Such methods, which use air as the oxidant, represent a significant step towards more sustainable chemical production. The development of one-step syntheses from readily available phenols using systems like hexamethylenetetramine/trifluoroacetic acid also showcases a move towards more efficient and environmentally conscious processes. researchgate.net

The following table summarizes a conventional synthesis of this compound:

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2-tert-Butylphenol, Paraformaldehyde | Magnesium chloride, Triethylamine | Tetrahydrofuran (THF) | Reflux, 3 hours | 90% |

Interactive Data Table: Synthesis of this compound

(This is a simplified representation. For a fully interactive experience, please view this article in a compatible digital format.)

| Parameter | Value |

| Starting Material | 2-tert-Butylphenol |

| Formylating Agent | Paraformaldehyde |

| Catalyst/Base | Magnesium chloride/Triethylamine |

| Solvent | Tetrahydrofuran |

| Reaction Temperature | Reflux |

| Reaction Time | 3 hours |

| Reported Yield | 90% chemicalbook.com |

Derivatization and Functionalization Strategies

The presence of three distinct functional regions—the aldehyde group, the hydroxyl group, and the aromatic ring—makes this compound a prime candidate for a variety of derivatization and functionalization reactions. These modifications are crucial for generating novel compounds with tailored properties for various applications.

The aldehyde group is a versatile functional handle that can readily undergo both oxidation and reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-tert-butyl-2-hydroxybenzoic acid. This transformation can be achieved using a range of oxidizing agents, from traditional reagents like potassium permanganate (B83412) to greener alternatives. For example, tert-butyl hydroperoxide (TBHP) in the presence of a bismuth(III) oxide catalyst offers a more environmentally friendly method for oxidizing various alcohols and aldehydes. organic-chemistry.org

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding (2-tert-butyl-6-(hydroxymethyl)phenol). Common reducing agents for this purpose include sodium borohydride. This reduction opens up further avenues for derivatization, such as esterification or etherification of the newly formed alcohol.

The table below outlines common oxidation and reduction reactions of the aldehyde moiety:

| Reaction Type | Reagent | Product |

| Oxidation | Potassium permanganate | 3-tert-Butyl-2-hydroxybenzoic acid |

| Reduction | Sodium borohydride | (2-tert-butyl-6-(hydroxymethyl)phenol) |

Interactive Data Table: Aldehyde Moiety Reactions

(This is a simplified representation. For a fully interactive experience, please view this article in a compatible digital format.)

| Transformation | Reagent System | Resulting Functional Group |

| Oxidation | KMnO₄ or Bi₂O₃/TBHP organic-chemistry.org | Carboxylic Acid |

| Reduction | NaBH₄ | Primary Alcohol |

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and, along with the weakly activating tert-butyl group, directs incoming electrophiles primarily to the ortho and para positions. ucalgary.ca However, the bulky tert-butyl group can sterically hinder the ortho position, often favoring substitution at the para position (position 5). ucalgary.ca For example, bromination of this compound can yield 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde. sigmaaldrich.com Similarly, chloromethylation can introduce a chloromethyl group at the 5-position. sigmaaldrich.com

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly if a good leaving group is present and the ring is activated by strongly electron-withdrawing groups. libretexts.org For instance, if a halogen were introduced onto the ring, it could potentially be displaced by a nucleophile, although this is less facile in the absence of strong electron-withdrawing substituents. libretexts.orgyoutube.com

The following table provides examples of substitution reactions on the aromatic ring:

| Reaction Type | Reagent | Position of Substitution | Product |

| Bromination | Bromine | 5 | 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde sigmaaldrich.com |

| Chloromethylation | Formaldehyde, HCl | 5 | 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde sigmaaldrich.com |

Interactive Data Table: Aromatic Ring Substitution

(This is a simplified representation. For a fully interactive experience, please view this article in a compatible digital format.)

| Reaction | Reagent(s) | Key Product |

| Bromination | Br₂ | 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde sigmaaldrich.com |

| Chloromethylation | HCHO, HCl | 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde sigmaaldrich.com |

The strategic interconversion of the existing functional groups on this compound is a powerful tool for generating novel and complex molecules.

One of the most significant reactions of this compound is the formation of Schiff bases through the condensation of the aldehyde group with primary amines. These Schiff bases, also known as imines, are valuable ligands in coordination chemistry and catalysis. The steric bulk of the tert-butyl group can influence the stereochemistry of metal complexes derived from these ligands.

Furthermore, the hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the solubility and electronic properties of the molecule. The interplay between the different functional groups allows for sequential reactions, leading to the synthesis of a diverse library of derivatives. For example, the aldehyde can first be protected, followed by modification of the hydroxyl group, and finally deprotection of the aldehyde to allow for further reaction at that site.

The table below lists some key functional group interconversions:

| Functional Group | Reaction | Reagent | Product Type |

| Aldehyde | Condensation | Primary Amine | Schiff Base (Imine) |

| Hydroxyl | Alkylation | Alkyl Halide | Ether |

| Hydroxyl | Acylation | Acyl Chloride | Ester |

Interactive Data Table: Functional Group Interconversions

(This is a simplified representation. For a fully interactive experience, please view this article in a compatible digital format.)

| Starting Group | Reaction Type | Typical Reagent | Resulting Structure |

| Aldehyde | Schiff Base Formation | R-NH₂ | Imine |

| Hydroxyl | Etherification | R-X | Ether |

| Hydroxyl | Esterification | R-COCl | Ester |

Coordination Chemistry and Metal Complexation

Schiff Base Ligand Synthesis

Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. recentscientific.com The aldehyde group of 3-tert-butyl-2-hydroxybenzaldehyde is highly reactive towards nucleophilic attack by primary amines, leading to the formation of an imine (C=N) bond, which is characteristic of Schiff base ligands. nsu.ru

The synthesis of Schiff base ligands from this compound is generally a straightforward condensation reaction. This reaction is typically carried out by refluxing the aldehyde with a primary amine or diamine in an alcoholic solvent, such as ethanol (B145695) or methanol. nsu.ruscispace.com The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable imine linkage. recentscientific.com

A wide range of primary amines and diamines have been utilized to create a diverse library of Schiff base ligands. For instance, condensation with diamines like 1,2-phenylenediamine or 4,4'-methylenedianiline (B154101) in a 2:1 molar ratio of aldehyde to diamine yields tetradentate ligands capable of binding to a single metal center with two distinct chelate rings. scispace.comrsc.org Similarly, reactions with simple primary amines result in bidentate ligands.

Table 1: Examples of Schiff Base Synthesis from this compound

| Amine/Diamine Reactant | Resulting Ligand Type | Reaction Conditions | Reference |

|---|---|---|---|

| 4,4'-Methylenedianiline | Tetradentate (N₂O₂) | Absolute ethanol, reflux | scispace.com |

| 1,2-Phenylenediamine | Tetradentate (N₂O₂) (Salophen-type) | Methanol, reflux | rsc.org |

| (1S,2S)-(+)-trans-1,2-Diaminocyclohexane | Tetradentate (N₂O₂) | Not specified | mdpi.com |

The versatility of this compound allows for significant structural diversification of the resulting Schiff base ligands. Two prominent examples are the salophen and salphenazine type ligands.

Salophen Ligands: These tetradentate N₂O₂ donor ligands are synthesized by the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of 1,2-phenylenediamine. rsc.orgias.ac.in The use of this compound in this synthesis yields N,N'-bis(3-tert-butylsalicylidene)-1,2-phenylenediamine and its derivatives. rsc.org These ligands create a planar coordination environment that is highly effective for complexing various metal ions. The synthesis is typically a one-pot reaction performed by refluxing the reactants in methanol. rsc.orgresearchgate.net

Salphenazine Ligands: A further structural extension involves the use of 2,3-diaminophenazine as the diamine component. The resulting ligands, known as salphenazines, possess a more extended π-conjugated system compared to salophen ligands. scispace.com The synthesis of a zinc-salphenazine complex derived from this compound has been reported, demonstrating the utility of this aldehyde in creating these more complex ligand architectures. scispace.com These ligands are of interest for their potential applications in materials science, such as in organic solar cells. scispace.com

Modifications to the Schiff base ligand structure, particularly the substituents on the salicylaldehyde ring, can have a profound impact on the stability and properties of the resulting metal complexes.

The bulky tert-butyl group, a key feature of the title compound, significantly influences the properties of the ligands and their metal complexes. Its electron-donating nature can increase the electron density on the phenolic oxygen, potentially enhancing the bond strength with the metal ion. researchgate.net Furthermore, the steric hindrance provided by the tert-butyl group can affect the geometry of the metal complex, preventing the formation of certain polymeric structures and favoring discrete molecular complexes. mdpi.com This steric bulk also increases the lipophilicity and solubility of the complexes in non-polar solvents. leapchem.comnih.gov

Studies on related salicylaldehyde Schiff bases have shown that the electronic effects of substituents play a crucial role in the stability of the metal complexes. Electron-donating groups on the ligand framework generally enhance the stability of the complex, while electron-withdrawing groups tend to decrease it. researchgate.net The position of the tert-butyl group has also been shown to affect the magnetic properties of dinuclear copper(II) helicates, indicating that subtle structural changes in the ligand can modulate the electronic communication between metal centers. scispace.com

Metal Complex Formation and Characterization

Schiff base ligands derived from this compound are excellent chelating agents for a wide range of transition metal ions. The deprotonated phenolic oxygen and the imine nitrogen atoms act as the coordination sites, forming stable five- or six-membered chelate rings with the metal center.

A variety of transition metal complexes have been synthesized using Schiff base ligands derived from this compound and its isomers. These include complexes with copper(II), nickel(II), iron(III), chromium(III), and zinc(II). scispace.comrsc.orgfrinton.comnih.gov

Copper(II) Complexes: Cu(II) complexes are frequently reported, often exhibiting square planar or distorted square pyramidal geometries. Dinuclear copper(II) helicates have been synthesized using a Schiff base derived from this compound and 4,4'-methylenedianiline. scispace.com

Nickel(II) Complexes: Ni(II) complexes with these ligands have been prepared and are often found to adopt square planar geometries. recentscientific.com

Iron(III) Complexes: High-spin octahedral Fe(III) complexes have been synthesized. For example, a Schiff base thiourea (B124793) ligand derived from 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) was used to form an iron(III) complex with a 1:2 metal-to-ligand ratio. frinton.comjournalijar.com Other Fe(III) complexes with related salicylaldehyde-based Schiff bases have also been characterized as having octahedral geometry. ijesi.orgresearchgate.net

Chromium(III) Complexes: The synthesis of chromium(III) salophen complexes has been achieved by reacting the pre-formed ligand with CrCl₂ under an inert atmosphere, followed by air oxidation. rsc.org These complexes are typically octahedral. nih.gov

Zinc(II) Complexes: Zn(II) readily forms complexes with these ligands. Due to its d¹⁰ electronic configuration, Zn(II) complexes are diamagnetic and typically adopt a tetrahedral coordination geometry, as seen in a dinuclear helicate structure. mdpi.com However, penta-coordinate square-pyramidal geometries are also observed, particularly in salophen-type complexes where a solvent molecule can occupy the apical position. mdpi.com

The synthesis of metal-Schiff base complexes is generally accomplished by reacting the Schiff base ligand with a suitable metal salt (e.g., chlorides, acetates, or perchlorates) in a solvent like ethanol, methanol, or THF. nsu.rufrinton.com In some cases, a template synthesis is employed, where the metal ion is present during the condensation reaction between the aldehyde and amine, directing the formation of the final complex.

The resulting metal complexes are characterized by a suite of analytical and spectroscopic techniques to determine their structure and properties.

Table 2: Common Techniques for Characterization of Metal-Schiff Base Complexes

| Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Confirmation of imine (C=N) bond formation and its coordination to the metal (shift in stretching frequency). Observation of M-N and M-O bonds in the far-IR region. | recentscientific.comscispace.com |

| UV-Visible Spectroscopy | Information on the electronic transitions within the ligand (π→π*) and the metal-centered (d-d) or charge transfer transitions, which helps in deducing the geometry of the complex. | frinton.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Primarily used for the characterization of the diamagnetic ligands and their Zn(II) complexes to confirm the structure in solution. | scispace.com |

| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Determination of the molecular weight of the ligand and the complex, confirming the stoichiometry. | scispace.comfrinton.com |

| Magnetic Susceptibility Measurements | Determination of the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Fe(III), Cr(III)), which provides insight into the oxidation state and geometry of the metal center. | recentscientific.comfrinton.com |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. | mdpi.com |

Transition Metal Complexes (e.g., Cu(II), Ni(II), Fe(III), Cr(III), Zn(II))

Coordination Geometries and Electronic Structures

The coordination of this compound to metal centers, often as a Schiff base ligand, gives rise to a variety of coordination geometries. The specific geometry is influenced by the metal ion's size, its preferred coordination number, and the steric hindrance imposed by the tert-butyl group.

Commonly observed geometries include:

High-Spin Octahedral: In many transition metal complexes, such as those with Mn(II), Fe(II), and Co(II), a high-spin octahedral geometry is prevalent. nih.govresearchgate.net This arrangement is often achieved through the coordination of two tridentate Schiff base ligands or a tetradentate ligand with additional monodentate or bidentate ligands occupying the remaining coordination sites. researchgate.net The electronic spectra of these complexes are characterized by d-d transitions, although their intensities can be low due to their partially forbidden nature. hhrc.ac.inillinois.edu

Distorted Square Planar: For metal ions like Cu(II) and Pt(II), a square-planar geometry is frequently observed. nih.gov The electronic ground state for Cu(II) in such an environment is typically d(x²-y²). nih.gov The distortion from a perfect square planar geometry can be attributed to the steric bulk of the tert-butyl group on the ligand.

Distorted Trigonal-Bipyramidal: In some organotin(IV) complexes, a distorted trigonal-bipyramidal geometry around the tin center is adopted. mdpi.com This geometry is also seen in certain five-coordinate cobalt(II) complexes. nih.gov

The electronic structure of these complexes is significantly influenced by the coordination environment. The ligand field splitting parameter (Δ) and the Racah interelectronic repulsion parameter (B) can be derived from the electronic absorption spectra of these complexes. hhrc.ac.incolab.ws These parameters provide insight into the nature of the metal-ligand bond and the degree of covalency.

Influence of Steric and Electronic Effects on Complex Stability and Reactivity

The tert-butyl group at the 3-position of the benzaldehyde (B42025) ring exerts significant steric and electronic effects that modulate the stability and reactivity of the resulting metal complexes.

Steric Effects:

Enantioselectivity: In catalytic applications, the steric bulk of substituents like the tert-butyl group can create a chiral environment around the metal center, leading to improved enantioselectivity in asymmetric reactions.

Solubility: The presence of the tert-butyl group generally enhances the solubility of the ligand and its metal complexes in organic solvents, which is advantageous for synthesis and catalytic applications.

Electronic Effects:

Ligand-to-Metal Charge Transfer (LMCT): The electronic spectra of these complexes often exhibit intense LMCT bands in the UV or near-UV region. illinois.edu

Stability Constants: The stability of metal complexes with salicylaldehyde derivatives is influenced by the electronic nature of the substituents. Electron-donating groups can increase the electron density on the coordinating atoms, potentially leading to stronger metal-ligand bonds and higher stability constants. scilit.comtandfonline.com The Irving-Williams order (Cu(II) > Ni(II) > Co(II) > Zn(II)) is generally followed for the stability of divalent metal complexes. mdpi.com

Main Group and Actinide Metal Complexes

Beyond transition metals, this compound and its derivatives form stable complexes with main group elements, notably organotin(IV), and actinides, such as the uranyl(VI) ion.

Preparation and Advanced Spectroscopic Analysis of Complexes

Organotin(IV) Complexes:

The synthesis of organotin(IV) complexes typically involves the reaction of a di- or triorganotin(IV) chloride with the Schiff base ligand derived from this compound in the presence of a base. nih.govupce.cznih.gov These complexes are often characterized by a trigonal bipyramidal or a distorted tetrahedral geometry around the tin atom. mdpi.comnih.gov

Advanced spectroscopic techniques are crucial for their characterization:

FT-IR Spectroscopy: The disappearance of the phenolic O-H stretching band and shifts in the C=N (azomethine) and C=O (carbonyl) stretching frequencies upon complexation confirm the coordination of the ligand to the tin center. upce.cz

Multinuclear NMR Spectroscopy: 1H, 13C, and 119Sn NMR are powerful tools for elucidating the structure of these complexes in solution. The chemical shift of the 119Sn nucleus is particularly informative about the coordination number and geometry of the tin atom. mdpi.comnih.gov

119mSn Mössbauer Spectroscopy: This technique provides information about the local environment of the tin nucleus in the solid state, including its oxidation state and coordination geometry. nih.govupce.cz

UO₂(VI) Complexes:

Uranyl(VI) complexes are typically prepared by reacting a uranyl salt, such as uranyl nitrate (B79036) or acetate (B1210297), with a Schiff base ligand in a suitable solvent. nih.govallresearchjournal.com The resulting complexes often feature a seven- or eight-coordinate uranium atom with the two oxygen atoms of the uranyl moiety in the axial positions and the Schiff base and other ligands in the equatorial plane.

Spectroscopic characterization includes:

IR Spectroscopy: A strong band in the 900-950 cm-1 region is characteristic of the asymmetric stretching vibration of the O=U=O group. allresearchjournal.com

NMR Spectroscopy: 1H NMR can be used to confirm the coordination of the ligand, although the signals may be broad due to the paramagnetic nature of some uranyl complexes. nih.gov

UV-Vis Spectroscopy: The electronic spectra show bands corresponding to ligand-to-metal charge transfer transitions. nih.gov

Ligand Binding Perturbations in Metal-Templated Synthetic Routes

Metal ions can act as templates, directing the condensation reaction between this compound and an amine to form a specific Schiff base ligand that might be difficult to synthesize otherwise. researchgate.net This metal-templated synthesis often leads to the formation of macrocyclic or other complex ligand architectures that encapsulate the metal ion. researchgate.net The geometry and electronic properties of the metal ion play a crucial role in determining the structure of the resulting complex. The coordination of the aldehyde and amine to the metal ion brings the reactive groups into proximity, facilitating the condensation reaction.

Advanced Applications of Metal Complexes

The metal complexes of this compound and its derivatives exhibit a range of promising applications, primarily in catalysis and as antimicrobial agents.

Catalytic Applications:

Complexes of this compound, particularly those with transition metals, have been investigated as catalysts in various organic transformations. For instance, chiral Schiff base-titanium alkoxide catalysts derived from this aldehyde are employed in enantioselective synthesis. sigmaaldrich.com The steric and electronic properties of the ligand play a critical role in the efficiency and selectivity of these catalysts.

Antibacterial Activity:

A significant area of research is the investigation of the antibacterial properties of these metal complexes. jmchemsci.comresearchgate.netnih.gov In many cases, the metal complexes show enhanced antibacterial activity compared to the free ligand. mdpi.comnih.gov This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the bacteria. mdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) values for some metal complexes of substituted salicylaldehydes against various bacteria.

| Complex | Organism | MIC (μg/mL) | Reference |

| Palladium(II) complex with 3,5-dichlorosalicylaldehyde | Xanthomonas campestris | 25 | nih.gov |

| Palladium(II) complex with 3,5-dichlorosalicylaldehyde | Escherichia coli | 25 | nih.gov |

| Palladium(II) complex with 3,5-dibromosalicylaldehyde | Xanthomonas campestris | 25 | nih.gov |

| Palladium(II) complex with 3,5-dibromosalicylaldehyde | Escherichia coli | 25 | nih.gov |

Catalytic Applications

Chiral Catalysis

The primary catalytic value of 3-tert-butyl-2-hydroxybenzaldehyde lies in its role as a building block for chiral catalysts. By incorporating this aldehyde into a ligand scaffold, chemists can create a well-defined, asymmetric environment around a metal center, enabling the catalysis of reactions with high enantioselectivity.

Design and Synthesis of Chiral Schiff Base-Derived Catalysts

The most common strategy for creating chiral catalysts from this compound involves the synthesis of Schiff base ligands, particularly of the "salen" type. This process is straightforward and modular, allowing for systematic tuning of the catalyst's structure.

The synthesis begins with a condensation reaction between two equivalents of this compound and one equivalent of a chiral diamine. A frequently used diamine is (1R,2R)-(-)-1,2-diaminocyclohexane, which provides a rigid and well-defined stereochemical backbone. The reaction, typically carried out in a solvent like ethanol (B145695), forms a tetradentate Schiff base ligand (a salen ligand), characterized by two imine (C=N) bonds. acs.orgnih.gov

This resulting chiral ligand is then complexed with a metal salt, such as manganese(II) acetate (B1210297) or titanium tetraisopropoxide, to form the active catalyst. tandfonline.comresearchgate.net The ligand wraps around the metal ion, with the phenolic oxygen and imine nitrogen atoms coordinating to the metal center. researchgate.net The final structure is a stable metal complex where the chiral information from the diamine and the steric bulk from the tert-butyl groups are locked in place, ready to influence a catalytic reaction.

| Component | Function in Catalyst Design | Example |

| This compound | Provides key phenolic and aldehyde groups for Schiff base formation; introduces critical steric bulk. | N/A |

| Chiral Diamine | Imparts the primary source of chirality to the ligand backbone, creating an asymmetric environment. | (1R,2R)-1,2-Diaminocyclohexane |

| Metal Ion | Acts as the catalytic center where the chemical transformation occurs. | Manganese (Mn), Titanium (Ti) |

Enantioselective Organic Transformations (e.g., Asymmetric Addition Reactions)

Catalysts derived from this compound and its analogs, like 3,5-di-tert-butylsalicylaldehyde, have proven highly effective in a range of enantioselective organic transformations.

A landmark application is the Jacobsen-Katsuki epoxidation , an oxidation reaction that converts prochiral alkenes into chiral epoxides with high enantiomeric excess. mdpi.com The catalyst, typically a manganese-salen complex derived from a substituted salicylaldehyde (B1680747), uses a common oxidant like sodium hypochlorite (B82951) to generate a high-valent manganese-oxo species. walshmedicalmedia.com This species then transfers its oxygen atom to the alkene. The chiral ligand environment ensures that the alkene approaches the reactive center from a preferred direction, resulting in the formation of one epoxide enantiomer over the other. This reaction is particularly effective for cis-disubstituted alkenes. mdpi.comwalshmedicalmedia.com

Another significant application is in asymmetric addition reactions . For instance, titanium-Schiff base complexes catalyze the enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes. tandfonline.comnih.gov This reaction is a crucial method for producing chiral cyanohydrins, which are valuable intermediates in the synthesis of α-hydroxy acids and other important pharmaceutical building blocks. A titanium complex featuring a salen ligand derived from 3,5-di-tert-butylsalicylaldehyde has been shown to be an active catalyst for the addition of TMSCN to benzaldehyde (B42025), yielding the product in high enantiomeric excess. nih.gov

Role of Steric Bulk in Modulating Enantioselectivity

The steric hindrance provided by the tert-butyl group at the 3-position of the benzaldehyde ring is not an incidental feature; it is fundamental to the success of these chiral catalysts. mdpi.com This bulky group acts as a "chiral fence" or "steric wall" that projects from the ligand framework.

In the context of catalysis, this steric bulk performs several key functions:

Restricts Substrate Approach: It physically blocks certain pathways for the substrate to approach the metal's active site. In the Jacobsen epoxidation, for example, the bulky tert-butyl groups are believed to direct the incoming alkene to approach the manganese-oxo intermediate "side-on" and away from the bulky substituents, thereby dictating the stereochemical outcome. researchgate.netwalshmedicalmedia.com

Prevents Catalyst Deactivation: In some systems, particularly with titanium(IV)-salen catalysts, the steric bulk prevents the formation of inactive, dimeric, or oligomeric catalyst species. Research has shown that when the 3-position has groups smaller than a tert-butyl, catalytically inactive diastereomeric complexes can form, leading to a significant drop in enantioselectivity. tandfonline.com

Fine-tunes the Chiral Pocket: The tert-butyl group helps to create a rigid and well-defined three-dimensional chiral pocket around the metal center. This precise architecture is what allows the catalyst to effectively differentiate between the two enantiotopic faces of a prochiral substrate, leading to high levels of asymmetric induction.

The following table summarizes research findings on the effect of substituents on the salicylaldehyde ring in an asymmetric catalytic reaction.

| Catalyst System | Substituent at 3-Position | Reaction | Enantiomeric Excess (ee) | Reference |

| Ti(IV)-Schiff Base | tert-Butyl | Asymmetric Trimethylsilylcyanation | Up to 85% | tandfonline.com |

| Ti(IV)-Schiff Base | Hydrogen (no substituent) | Asymmetric Trimethylsilylcyanation | Significantly Lower | tandfonline.com |

| Mn(III)-Salen | tert-Butyl | Alkene Epoxidation | >90% for many substrates | mdpi.com |

Diverse Catalytic Systems

Beyond the realm of asymmetric synthesis, catalysts and functional materials derived from this compound are utilized in polymerization and general oxidation-reduction reactions.

Polymerization Catalysis and Polymerization Control

Schiff base metal complexes derived from salicylaldehydes are increasingly recognized as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters. This process is of significant industrial importance for producing biodegradable polymers like poly(lactic acid) (PLA) from lactide monomers.

Metal complexes of calcium, zinc, and titanium incorporating salicylaldehyde-based Schiff base ligands have been studied for their ability to catalyze the ROP of L-lactide. The structure of the Schiff base ligand, including the nature of the substituents on the salicylaldehyde ring, plays a crucial role in controlling the polymerization. The steric and electronic properties of the ligand influence the catalyst's activity, the rate of polymerization, and the molecular weight of the resulting polymer. The absence of bulky substituents on the phenoxy moiety in some copper-phenoxyimino complexes, for example, can lead to catalyst deactivation through dimerization, halting polymerization. This highlights the importance of steric groups, such as the tert-butyl group, in maintaining a catalytically active monomeric species.

The use of these well-defined Schiff base metal complexes offers a pathway to better control over the polymerization process compared to traditional catalysts like tin octoate, potentially leading to polymers with narrower molecular weight distributions and tailored properties.

Oxidation and Reduction Catalysis in Organic Reactions

Schiff base metal complexes derived from salicylaldehydes are versatile catalysts for a variety of oxidation and reduction reactions beyond asymmetric epoxidation.

In oxidation catalysis , manganese(II) complexes with tridentate Schiff base ligands have been shown to be highly selective catalysts for the oxidation of cyclohexene (B86901) to cyclohexene oxide, a valuable industrial intermediate. The presence of the Schiff base ligand modulates the reactivity of the manganese center, enabling selective oxidation under mild conditions.

In the area of reduction catalysis , the electron-donating properties of the phenolic group combined with the redox activity of a coordinated metal ion can be harnessed. For example, in a copper(II) reducing antioxidant capacity (CUPRAC) assay, a cobalt(II) complex of a salicylaldehyde-based Schiff base demonstrated remarkable reducing activity. This indicates the potential for such complexes to act as catalysts in reduction reactions, such as the reduction of unsaturated compounds or the removal of reactive oxygen species. The ability of the tert-butyl group to enhance the lipophilicity and stability of these complexes can further improve their efficacy in various reaction media.

Biological and Medicinal Research Endeavors

Antioxidant Mechanisms and Efficacy

The antioxidant capabilities of 3-tert-butyl-2-hydroxybenzaldehyde are a cornerstone of its biological interest. Its efficacy stems from its structure as a phenolic compound, which allows it to interfere with oxidative processes.

Elucidation of Radical Scavenging Pathways

The primary antioxidant mechanism of this compound is its ability to act as a radical scavenger. This process is centered on the phenolic hydroxyl (-OH) group. The hydrogen atom of this group can be donated to a free radical (R•), effectively neutralizing it and terminating the radical chain reaction. This hydrogen donation results in the formation of a stable phenoxyl radical.

The stability of this resulting phenoxyl radical is crucial for the compound's antioxidant efficiency. The structure of this compound provides two key features that enhance this stability:

Electron Delocalization: The lone pair of electrons on the oxygen atom can be delocalized over the aromatic benzene (B151609) ring, distributing the radical character and making the molecule less reactive and less likely to propagate further radical reactions.

Steric Hindrance: The bulky tert-butyl group at the ortho position to the hydroxyl group provides significant steric hindrance. This physical barrier shields the radical center on the oxygen atom, preventing it from participating in further reactions and increasing its stability.

Prevention of Oxidative Degradation in Biological Systems and Food Science Applications

The ability to scavenge radicals makes this compound and its derivatives effective in preventing oxidative damage. Oxidative degradation, particularly lipid peroxidation, is a major concern in both biological systems and the food industry, leading to cell damage and food spoilage.

In food science, phenolic antioxidants are widely used to extend the shelf life of products containing fats and oils. By interrupting the free-radical chain reactions of lipid oxidation, these compounds prevent the development of rancidity, which causes undesirable flavors and odors. While specific studies detailing the application of this compound in particular food matrices are not extensively documented, its function is analogous to that of widely used synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). These compounds are added to a variety of products, including baked goods, cereals, and packaging materials, to maintain quality and freshness. The introduction of exogenous agents like tert-butyl hydroperoxide (tBHP) is a common experimental method to induce lipid peroxidation and study the protective effects of antioxidants. nih.gov

Comparative Analysis with Structurally Related Phenolic Antioxidants

The antioxidant efficacy of this compound is best understood when compared with structurally related and commercially significant phenolic antioxidants, such as BHA and BHT. The key structural differences and their influence on activity are summarized below.

| Feature | This compound | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) |

| Core Structure | Benzaldehyde (B42025) | Anisole (Methoxybenzene) | Toluene (Methylbenzene) |

| Functional Groups | -OH, -CHO, -C(CH₃)₃ | -OH, -OCH₃, -C(CH₃)₃ | -OH, -CH₃, 2x -C(CH₃)₃ |

| Position of tert-Butyl Group(s) | Ortho to -OH | Ortho or meta to -OH | Ortho to -OH |

| Key Activity Determinant | The phenolic -OH group is the primary site for radical scavenging. The aldehyde group can influence electronic properties. The ortho tert-butyl group provides steric hindrance. | The phenolic -OH is the active site. The methoxy (B1213986) group also influences electronic properties. It is a mixture of 2-tert-butyl and 3-tert-butyl isomers. nih.gov | The phenolic -OH is the active site. Two tert-butyl groups provide significant steric hindrance, enhancing the stability of the resulting phenoxyl radical. |

Studies on salicylaldehyde-derived secondary amines have demonstrated remarkable antioxidant properties, with some derivatives showing significantly higher efficacy than both BHT and BHA in certain assays. nih.gov This suggests that the salicylaldehyde (B1680747) scaffold, which this compound is based on, is a promising backbone for developing potent antioxidants. The combination of the hydrogen-donating hydroxyl group and the steric shielding from the tert-butyl group is a well-established strategy for effective antioxidant design.

Antimicrobial Activities

Beyond its antioxidant capacity, this compound has been investigated as a precursor for compounds with significant antimicrobial properties. Its aldehyde group provides a reactive site for the synthesis of various derivatives, most notably Schiff bases.

Antibacterial Efficacy and Mechanistic Investigations against Specific Bacterial Strains

Derivatives of this compound, particularly Schiff bases and their metal complexes, have shown promise as antibacterial agents. Schiff bases are formed through the condensation reaction between the aldehyde group of the parent molecule and a primary amine. The resulting imine or azomethine group (-C=N-) is often crucial for biological activity.

The antibacterial mechanism of these Schiff bases is often attributed to their ability to chelate metal ions that are essential for bacterial enzyme function and growth. By binding to these metals, the compounds can disrupt vital metabolic pathways in the bacteria. Furthermore, the lipophilicity of the molecule, enhanced by the tert-butyl group, can facilitate its transport across the bacterial cell membrane.

Research has shown that Schiff bases derived from substituted salicylaldehydes are active against a range of both Gram-positive and Gram-negative bacteria. For instance, the closely related compound 3,5-di-tert-butylsalicylaldehyde is noted for its antibacterial activity and its use in preparing antibacterial nickel complexes. chemicalbook.com While extensive data on the antibacterial spectrum of this compound itself is limited, studies on its derivatives provide strong evidence of its potential in this area.

Table 1: Antibacterial Activity of Selected Salicylaldehyde-Derived Schiff Bases

| Derivative Type | Target Bacteria | Activity Noted |

|---|---|---|

| Thiazole-based Schiff Bases | Staphylococcus aureus, Escherichia coli | Moderate to good growth inhibition against resistant strains (MRSA) and Acinetobacter baumannii (MDR). nih.gov |

| Aminothiophene Schiff Base Complexes (Cu, Ni, Co) | Various Gram-positive and Gram-negative bacteria | Metal complexes displayed superior activity compared to the free Schiff base ligand. orientjchem.org |

Exploration of Antifungal and Antitubercular Properties

The exploration of salicylaldehyde derivatives has extended to their efficacy against fungi and Mycobacterium tuberculosis, the causative agent of tuberculosis. The emergence of drug-resistant strains of these pathogens necessitates the development of new therapeutic agents.

Schiff bases derived from salicylaldehydes have been a fertile ground for this research. Several studies have synthesized and evaluated these compounds, revealing significant antifungal and antitubercular potential. The mechanism is often similar to their antibacterial action, involving interference with essential cellular processes.

For example, various Schiff bases of 2-aminothiazoles have been synthesized and tested against Mycobacterium tuberculosis H37Rv, with several compounds exhibiting good antitubercular activity with a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL. nih.gov Similarly, new aminothiophene Schiff bases and their metal complexes have been shown to possess antitubercular activity. orientjchem.org In the realm of antifungal research, Schiff bases have demonstrated activity against pathogenic fungi like Candida albicans. nih.gov

Table 2: Antitubercular Activity of Selected Salicylaldehyde-Related Schiff Bases

| Derivative Class | Target Strain | Reported MIC |

|---|---|---|

| Thiazole-based Schiff Bases | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL for the most active compounds. nih.gov |

| Isatin-derived Schiff Bases | Mycobacterium tuberculosis (bovine, human sensitive, human resistant) | Equipotent to Isoniazid (10 µmol) for some derivatives. nih.gov |

These findings underscore the value of the this compound scaffold as a starting point for the synthesis of novel antimicrobial agents with a broad spectrum of activity.

Antineoplastic Investigations

The quest for novel anticancer agents has led researchers to investigate the cytotoxic effects of salicylaldehyde derivatives, including those structurally related to this compound.

While direct studies on the in vitro anticancer activity of this compound against human hepatocellular carcinoma (HepG-2) and human lung adenocarcinoma (A549) cell lines are not extensively documented in publicly available research, studies on related salicylaldehyde derivatives have shown promising results. For instance, various derivatives of salicylaldehyde have been evaluated for their cytotoxic effects against these and other cancer cell lines.

Derivatives of salicylaldehyde have demonstrated the ability to inhibit the proliferation of cancer cells. For example, certain chalcone (B49325) derivatives of salicylaldehyde have been shown to inhibit the growth of A549 cells in a dose-dependent manner. nih.gov Similarly, other research has explored the anticancer potential of various compounds against HepG-2 cells, indicating that this cell line is a common model for evaluating the cytotoxicity of potential therapeutic agents.

It is important to note that while these findings on related compounds are encouraging, further specific studies on this compound are necessary to determine its direct effects on HepG-2 and A549 cancer cells.

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For salicylaldehyde derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic ring significantly influence their cytotoxic and selective properties.

The presence of the tert-butyl group at the 3-position and the hydroxyl group at the 2-position of this compound are key structural features that dictate its reactivity and potential biological activity. The bulky tert-butyl group can influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets.

Studies on a range of stilbene (B7821643) derivatives have shown that the position and type of substituent on the phenyl rings have a considerable impact on cytotoxicity. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can alter the molecule's electronic distribution, affecting its ability to interact with cellular components and exert a cytotoxic effect. While these studies provide a framework for understanding the SAR of substituted aromatic compounds, specific SAR studies on this compound and its close derivatives are needed to delineate the precise structural requirements for optimal anticancer activity and selectivity.

Enzyme and Protein Interaction Studies

The biological effects of this compound are intrinsically linked to its interactions with cellular enzymes and proteins. Its functional groups, the aldehyde and hydroxyl moieties, are key to these interactions.

The aldehyde and hydroxyl groups of this compound are capable of forming various types of chemical bonds and interactions, which can lead to the modulation of enzyme activity. The aldehyde group can react with amino groups of proteins to form Schiff bases, while the hydroxyl group can participate in hydrogen bonding. These interactions can alter the three-dimensional structure of an enzyme, thereby affecting its catalytic activity.

While direct evidence of this compound modulating specific enzymes is limited in the available literature, the principle of enzyme inhibition by related phenolic aldehydes is well-established. These compounds can act as inhibitors for various enzymes by binding to their active sites or allosteric sites.

For example, cinnamaldehyde, another aromatic aldehyde, has been shown to impact key cellular signaling pathways involved in programmed cell death in glioma cells. nih.gov It is plausible that this compound, through its reactive aldehyde group, could also interact with components of signaling cascades, potentially leading to the modulation of pathways involved in cancer progression. However, dedicated research is required to identify the specific signaling pathways and metabolic processes affected by this compound.

Calcium ions (Ca2+) are critical second messengers in muscle cells, playing a pivotal role in muscle contraction, energy metabolism, and gene expression. The flow of calcium ions is tightly regulated by various ion channels in the cell membrane and intracellular organelles.

Currently, there is no direct scientific literature available that investigates the influence of this compound on calcium channels in muscle cells. The effects of aging on calcium channels in skeletal muscle are known to alter their expression and activity, leading to reduced muscle function. Whether exogenous compounds like this compound can modulate these channels remains an open area for future investigation.

Advanced Materials Science Applications

Polymer Science and Engineering

In polymer science, 3-tert-Butyl-2-hydroxybenzaldehyde and its close derivatives serve critical roles as precursors to functional polymers and as additives that enhance the durability and performance of existing polymer systems.

The bifunctional nature of this compound, containing both an aldehyde and a hydroxyl group, allows it to be a key monomer in the synthesis of specialized polymers. Through condensation reactions, particularly the formation of Schiff bases with amines, it can be integrated into polymer backbones. This reaction is fundamental to creating a variety of functional materials.

Notably, derivatives of this compound are employed in the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with a highly ordered structure. For instance, related salicylaldehyde (B1680747) derivatives are used to construct salen-based COFs, which exhibit uniform porous microenvironments and have significant potential as heterogeneous catalysts . These COFs can be considered a form of microporous polymer. The aldehyde group's ability to form imine linkages is central to the construction of these frameworks.

Table 1: Polymer Systems Utilizing Salicylaldehyde-type Precursors

| Polymer Type | Precursor Role | Key Reaction | Resulting Feature |

| Covalent Organic Frameworks (COFs) | Monomer for framework construction | Schiff Base Condensation | Ordered microporosity, catalytic sites |

| Polyimines | Monomer for polymer backbone | Oxidative Polymerization | Conjugated electronic structure researchgate.net |

| Chelating Resins | Functional monomer | Polymerization and modification | Selective metal ion binding |

Function as a Polymer Stabilizer to Mitigate Degradation

One of the most significant industrial applications of this compound is rooted in its identity as a hindered phenolic antioxidant. Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen during processing and their service life partinchem.comuvabsorber.com. This degradation process often involves a free-radical chain reaction that leads to undesirable changes in the polymer's properties, including discoloration, brittleness, and loss of mechanical strength partinchem.comuvabsorber.com.

This compound functions as a primary antioxidant by interrupting this degradation cycle. The mechanism proceeds as follows:

Radical Scavenging : The antioxidant donates the hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize highly reactive peroxy radicals (ROO•) in the polymer uvabsorber.comvinatiorganics.com. This terminates the chain reaction.

Formation of a Stable Radical : Upon donating the hydrogen atom, the antioxidant is converted into a phenoxy radical.

Steric Hindrance : The bulky tert-butyl group positioned ortho to the hydroxyl group provides significant steric hindrance. This bulkiness makes the resulting phenoxy radical highly stable and unreactive, preventing it from initiating new degradation chains vinatiorganics.com.

This ability to effectively scavenge free radicals and form a stable, non-propagating radical makes it an efficient stabilizer for a wide range of plastics, including polyolefins and styrenic polymers, protecting them during high-temperature processing and long-term use amfine.com.

High-Performance Polymers (HPCs) are materials engineered to withstand extreme conditions, such as high temperatures, corrosive chemicals, and high mechanical stress. The synthesis of many HPCs, such as polybenzoxazoles (PBOs), involves the formation of stable heterocyclic rings within the polymer backbone nasa.govdtic.mil.

The ortho-hydroxyaldehyde structure of this compound is a key synthon for building such heterocyclic systems. PBOs are often prepared through the condensation of bis(o-aminophenol)s with aromatic diacids or their derivatives, which forms a poly(o-hydroxy amide) precursor that is subsequently cyclized nasa.govdtic.mil. The fundamental reaction chemistry is closely related to the functionalities present in this compound. While not a primary industrial monomer for common HPCs, its structure provides a model for the types of reactions required.

Moreover, its role as a precursor for advanced materials like catalytically active Covalent Organic Frameworks demonstrates its contribution to materials that deliver high performance in specialized applications such as gas separation and heterogeneous catalysis apolloscientific.co.ukbldpharm.com.

Sustainable Materials Development

The principles of green chemistry and sustainability are increasingly driving material innovation. This compound contributes to this trend both in the development of environmentally friendly products and through more sustainable manufacturing processes.

Biodegradable polymers like Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs) are promising alternatives to conventional petroleum-based plastics nih.govnih.gov. However, these biopolymers can be sensitive to thermal degradation during melt processing, which is required to form them into useful products like packaging films or fibers nih.govacs.org.

Hindered phenolic antioxidants, the class to which this compound belongs, are used as stabilizers to enhance the processability and shelf-life of these biodegradable plastics nih.gov. By preventing significant degradation at high temperatures, these stabilizers help maintain the molecular weight and mechanical integrity of the PLA, ensuring the final product meets performance standards acs.org. The use of such stabilizers is a key step in making bio-based and biodegradable plastics a viable, large-scale alternative to traditional plastics. Research has shown that various phenolic compounds can improve the thermal stability of PLA and act as antioxidants in active food packaging applications nih.govresearchgate.netmdpi.com.

Table 2: Role of Phenolic Stabilizers in Biodegradable Polymers

| Polymer | Challenge | Role of Stabilizer | Benefit |

| Polylactic Acid (PLA) | Thermal degradation during melt processing nih.govacs.org | Scavenges free radicals, prevents chain scission | Preserves molecular weight and mechanical properties acs.org |

| Polyhydroxyalkanoates (PHAs) | Sensitivity to thermo-oxidative degradation | Acts as a primary antioxidant | Enhances thermal and processing stability nih.gov |

Contributions to Sustainable Chemical Manufacturing

Beyond its use in end-products, this compound contributes to sustainable chemical manufacturing in several ways. Firstly, established synthetic routes for the compound itself can be highly efficient. For example, the formylation of 2-tert-butylphenol (B146161) using paraformaldehyde and magnesium chloride can achieve yields of up to 90%, adhering to the green chemistry principle of maximizing atom economy and preventing waste chemicalbook.com.

Secondly, and more significantly, derivatives of this compound are used to create sophisticated catalysts that enable sustainable chemical transformations. For example, salen-type catalysts derived from substituted salicylaldehydes are effective for the chemical fixation of carbon dioxide (CO2) . These catalysts facilitate the reaction of CO2 with epoxides to produce cyclic carbonates, which are valuable chemicals used as electrolytes in lithium-ion batteries and as green solvents . This process transforms a waste greenhouse gas into a high-value product, representing a key goal of sustainable chemistry.

Advanced Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques

Modern analytical chemistry relies on a variety of spectroscopic techniques to probe molecular structures. For 3-tert-butyl-2-hydroxybenzaldehyde, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are principal among these, each offering unique insights into the compound's constitution.

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon skeletons of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a clear map of the different types of protons and their connectivity. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the phenolic hydroxyl, aldehyde, aromatic, and tert-butyl protons. chemicalbook.comrsc.org

A defining feature is the sharp singlet for the nine equivalent protons of the tert-butyl group, which appears far upfield. rsc.org The aldehyde proton signal is found significantly downfield due to the deshielding effect of the carbonyl group. chemicalbook.comrsc.org A highly deshielded singlet corresponding to the phenolic hydroxyl proton is also characteristic, its chemical shift indicating strong intramolecular hydrogen bonding with the adjacent aldehyde oxygen. rsc.org The aromatic region displays a complex pattern of three protons on the benzene (B151609) ring, with their splitting patterns (coupling constants) revealing their ortho and meta relationships. chemicalbook.comrsc.org

Interactive Table: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred from Source(s) |

|---|---|---|---|---|

| -OH | 11.82 | Singlet | - | rsc.org |

| -CHO | 9.88 | Singlet | - | rsc.org |

| Ar-H (ortho to CHO) | 7.54 | Doublet of Doublets | J = 7.5, 1.2 | rsc.org |

| Ar-H (para to CHO) | 7.41 | Doublet of Doublets | J = 7.5, 1.5 | rsc.org |

| Ar-H (meta to CHO) | 6.97 | Triplet | J = 7.5 | rsc.org |

| -C(CH₃)₃ | 1.44 | Singlet | - | rsc.org |

¹³C NMR Spectroscopy: While direct spectral data for this compound is not available in the cited literature, detailed analysis of its immediate derivatives, such as 2-tert-butyl-6-{[(2'-hydroxyphenyl)imino]methyl}phenol, allows for robust assignments of the carbon skeleton. rsc.org The ¹³C NMR spectrum is characterized by signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the carbons of the tert-butyl group. rsc.org

The aldehyde carbonyl carbon is expected to resonate at a significantly downfield chemical shift (typically ~196 ppm). The carbon atom attached to the hydroxyl group (C-OH) appears at a lower field (~160 ppm) compared to other aromatic carbons. rsc.org The quaternary carbon of the tert-butyl group and the methyl carbons also have characteristic chemical shifts. rsc.org

Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Inferred from Source(s) |

|---|---|---|

| C=O (Aldehyde) | ~196.7 | rsc.org |

| C-OH | ~160.3 | rsc.org |

| C-C(CH₃)₃ | ~138.0 | rsc.org |

| C-CHO | ~119.5 | rsc.org |

| Ar-CH | 116 - 132 | rsc.org |

| C (CH₃)₃ | ~35.2 | rsc.org |

| C(C H₃)₃ | ~29.6 | rsc.org |

For unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for more complex molecules derived from this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent aromatic protons, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to definitively link the aromatic proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons. For instance, the aldehyde proton (-CHO) would show a correlation to the aldehyde carbon (C=O) and the aromatic carbon it is attached to (C-CHO). The tert-butyl protons would show correlations to the quaternary carbon of the t-butyl group and the aromatic carbon at position 3.

This compound is a common precursor for Schiff base ligands used in coordination chemistry. When these ligands form complexes with metals like tin, multinuclear NMR becomes a powerful tool for structural analysis. For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is particularly informative. chemicalbook.com The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. By analyzing the ¹¹⁹Sn NMR spectrum, researchers can determine whether the tin center is, for example, four-, five-, or six-coordinate in solution, providing critical insights into the complex's structure and stability. chemicalbook.com

IR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the molecule's functional groups.

The vibrational spectrum of this compound is dominated by absorptions corresponding to its key functional groups. Computational studies on closely related Schiff base derivatives have aided in the precise assignment of these vibrational modes. uni.lu

O-H Stretch: A broad and strong absorption band for the hydroxyl group is expected in the IR spectrum, typically in the range of 3100-3300 cm⁻¹. Its broadness and position indicate strong intramolecular hydrogen bonding to the carbonyl oxygen.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are observed just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two characteristic bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: The aldehyde carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum, typically around 1650-1670 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and hydrogen bonding with the hydroxyl group.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

O-H Bend: The in-plane bending of the phenolic O-H group is found in the 1300-1400 cm⁻¹ region.

C-O Stretch: The phenolic C-O stretching vibration appears as a strong band around 1200-1280 cm⁻¹.

Both IR and Raman spectroscopy provide complementary information for a full vibrational analysis, confirming the presence of all key functional groups and thus verifying the molecule's identity. uni.lu

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Inferred from Source(s) |

|---|---|---|---|

| Phenolic -OH | O-H Stretch (H-bonded) | 3100 - 3300 | uni.lu |

| Aldehyde -CHO | C-H Stretch | ~2850, ~2750 | General Spectroscopic Data |

| Aldehyde C=O | C=O Stretch | 1650 - 1670 | uni.lu |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | uni.lu |

| tert-Butyl | C-H Bends | 1365 - 1395 | General Spectroscopic Data |

| Phenolic C-O | C-O Stretch | 1200 - 1280 | uni.lu |

Infrared (IR) and Raman Spectroscopy

Spectroscopic Identification of Tautomeric Forms

This compound, a derivative of salicylaldehyde (B1680747), exists predominantly in its phenol-aldehyde (enol) tautomeric form. This stability is due to a strong intramolecular hydrogen bond formed between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent aldehyde group. This interaction creates a stable six-membered quasi-ring structure.

Spectroscopic evidence overwhelmingly supports this conformation. In ¹H NMR spectroscopy, the proton of the hydroxyl group is observed at a significantly downfield chemical shift, typically around 11.82 ppm. chemicalbook.com This pronounced shift is characteristic of a strongly deshielded proton involved in a robust hydrogen bond, which effectively locks the proton between the two oxygen atoms. This bonding significantly hinders the proton transfer that would be necessary to form the alternative keto-tautomer (a quinone methide-type structure).

Computational studies and X-ray crystallographic analysis of structurally related compounds, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185), further corroborate this finding. researchgate.net These studies confirm that the molecule is nearly planar and stabilized by a strong intramolecular O—H⋯O hydrogen bond, reinforcing the dominance of the enol tautomer and making other forms spectroscopically insignificant under normal conditions. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorbance Properties in Solution

The UV-Vis absorption spectrum of this compound in solution is governed by electronic transitions within the aromatic ring and the carbonyl group. The spectrum is characterized by intense absorption bands arising from π → π* transitions and weaker bands from n → π* transitions. youtube.comyoutube.com

The key electronic transitions are:

π → π Transitions:* These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzene ring and the aldehyde group.

n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms) to an antibonding π* orbital of the carbonyl group. These transitions are symmetry-forbidden, which accounts for their weaker intensity compared to π → π* transitions. youtube.com

The solvent can influence the position and intensity of these absorption bands. Polar solvents can interact with the ground and excited states of the molecule, often leading to shifts in the absorption maxima (λmax).